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molecular formula C11H10BrNO B8660908 2-(2-Bromo-3-methylphenyl)-4-methyloxazole

2-(2-Bromo-3-methylphenyl)-4-methyloxazole

Cat. No. B8660908
M. Wt: 252.11 g/mol
InChI Key: LWRSXZBSCIRWBM-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

Thionyl chloride (0.570 mL, 7.81 mmol) was added to a solution of 2-bromo-3-methylbenzoic acid (1.60 g, 7.44 mmol) and DMF (0.058 mL, 0.744 mmol) in DCM (50 mL) at 0° C. The reaction mixture was allowed to warm to RT and stirred for 1 hr and then cooled to 0° C. before ammonia 2N i-PrOH (18.60 mL, 37.2 mmol) was added. The resulting cloudy solution was stirred for 30 min. The reaction mixture was diluted with water and extracted with EtOAc. The combined organic extracts were washed with 10% sodium carbonate, saturated ammonium chloride, saturated sodium chloride, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material as a white solid. The solid was dissolved in EtOH (30 mL) and divided evenly into 2×20 mL microwave vials. 1-Chloro-2-propanone (0.574 mL, 7.44 mmol) was added into each vial and the reaction mixture was stirred and heated in a microwave reactor at 150° C. for 2 h. The reactions were concentrated and the crude material was purified by silica gel chromatography to provide 2-(2-bromo-3-methylphenyl)-4-methyloxazole.
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.058 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step Two
Quantity
0.574 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Br:5][C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=O.C[N:17](C=O)C.N.Cl[CH2:23][C:24](=O)[CH3:25]>C(Cl)Cl.O.CCO>[Br:5][C:6]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]1[O:10][CH:23]=[C:24]([CH3:25])[N:17]=1

Inputs

Step One
Name
Quantity
0.57 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1C
Name
Quantity
0.058 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18.6 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0.574 mL
Type
reactant
Smiles
ClCC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting cloudy solution was stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with 10% sodium carbonate, saturated ammonium chloride, saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material as a white solid
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated in a microwave reactor at 150° C. for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reactions were concentrated
CUSTOM
Type
CUSTOM
Details
the crude material was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C=1OC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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